3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
Description
3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline is a fluorinated and chlorinated aniline derivative featuring a 1,2,3-triazole moiety linked via a methylene bridge. Its molecular formula is C₉H₇ClFN₄, with a molecular weight of 225.64 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl, F) and a heterocyclic triazole ring, making it a candidate for pharmaceutical and agrochemical applications, particularly in click chemistry-based derivatization .
Properties
CAS No. |
922711-76-0 |
|---|---|
Molecular Formula |
C9H8ClFN4 |
Molecular Weight |
226.64 g/mol |
IUPAC Name |
3-chloro-5-fluoro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8ClFN4/c10-8-3-6(11)4-9(12)7(8)5-15-2-1-13-14-15/h1-4H,5,12H2 |
InChI Key |
BAIRIORLBJHMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CC2=C(C=C(C=C2Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline typically involves the use of click chemistry, a popular method for constructing 1,2,3-triazoles. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of triazole derivatives often involves scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield of these compounds. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Scientific Research Applications
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be explored for similar therapeutic applications.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity. This compound may inhibit or activate certain biological pathways, depending on its binding affinity and specificity .
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on substituent patterns, heterocycle type, molecular properties, and applications.
Structural and Functional Group Analysis
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline Dihydrochloride ()
- Molecular Weight : 251.09 g/mol (dihydrochloride salt).
- Substituents : Fluoro and 1,2,3-triazole directly attached to the aniline ring.
- Key Differences : Lacks the chloro substituent and methylene bridge present in the target compound. The dihydrochloride form enhances solubility compared to the free base.
- Applications : Used in pharmaceuticals and agrochemicals for its high purity and reactivity .
2-Chloro-5-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline ()
- Molecular Weight : 236.70 g/mol.
- Substituents : Chloro and 1,2,4-triazole with ethyl/methyl groups.
- Key Differences : The 1,2,4-triazole isomer differs in electronic properties and hydrogen-bonding capacity. The ethyl/methyl groups increase steric bulk.
- Applications : Pharmaceutical intermediate; isomer variance may alter biological target interactions .
5-Chloro-2-(1H-tetrazol-5-yl)aniline ()
- Molecular Weight : 195.61 g/mol.
- Substituents : Chloro and tetrazole.
- Key Differences : Tetrazole rings are more acidic (pKa ~4.9) than triazoles, influencing solubility and metal-binding properties.
- Applications: Potential use in coordination chemistry and as a bioisostere for carboxylic acids .
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline ()
- Molecular Weight : 255.24 g/mol.
- Substituents : Trifluoromethyl and 4-methylimidazole.
- Key Differences : Imidazole is more basic (pKa ~7.0) than triazole, affecting protonation states in biological environments. The CF₃ group is strongly electron-withdrawing.
- Applications: Known as a nilotinib impurity; used in kinase inhibitor studies .
Comparative Data Table
Key Research Findings
Synthetic Utility : The target compound’s 1,2,3-triazole-methyl group enables modular derivatization via click chemistry, a robust method for generating diverse libraries .
Stability : Analogous triazole-containing compounds (e.g., ) degrade in simulated gastric fluid, suggesting the target compound may require formulation adjustments for oral bioavailability .
Solubility : The free amine form of the target compound may exhibit lower solubility than its dihydrochloride analog (), necessitating salt formation for pharmaceutical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
